molecular formula C12H19Br B032818 1-Bromo-3-ethyladamantane CAS No. 878-61-5

1-Bromo-3-ethyladamantane

Cat. No.: B032818
CAS No.: 878-61-5
M. Wt: 243.18 g/mol
InChI Key: QUUCNKWMKRZRGC-UHFFFAOYSA-N
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Description

1-Bromo-3-ethyladamantane is an organic compound with the molecular formula C₁₂H₁₉Br. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound is characterized by the presence of a bromine atom and an ethyl group attached to the adamantane framework, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethyladamantane can be synthesized through the bromination of 3-ethyladamantane. The process involves mixing 3-ethyladamantane with a tenfold excess of bromine and heating the mixture under reflux for several hours. The reaction is then quenched by pouring the mixture onto ice water, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the bromination reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-ethyladamantane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted adamantane derivatives.

    Oxidation: Formation of 3-ethyladamantan-1-ol or 3-ethyladamantanone.

    Reduction: Formation of 3-ethyladamantane.

Scientific Research Applications

1-Bromo-3-ethyladamantane has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Bromo-3,5-dimethyladamantane
  • 1-Bromo-3-methyladamantane
  • 1-Bromo-3-ethyl-5-methyladamantane

Comparison: 1-Bromo-3-ethyladamantane is unique due to the presence of both a bromine atom and an ethyl group on the adamantane framework. This combination imparts distinct reactivity and steric properties compared to other similar compounds. For instance, 1-Bromo-3,5-dimethyladamantane has two methyl groups, which can influence its reactivity differently. The presence of the ethyl group in this compound provides a balance between steric hindrance and reactivity, making it a versatile intermediate in organic synthesis .

Biological Activity

1-Bromo-3-ethyladamantane, a brominated derivative of adamantane, has garnered interest due to its potential biological activities. This compound, characterized by the molecular formula C₁₂H₁₉Br, is notable for its unique structural features that influence its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound can be synthesized through the bromination of 3-ethyladamantane using a tenfold excess of bromine under reflux conditions. The reaction is quenched using ice water to isolate the product. The compound's unique structure includes a bromine atom and an ethyl group attached to the adamantane framework, which contributes to its distinct biological properties.

The biological activity of this compound primarily relates to its interaction with various biomolecules. It has been identified as a potential neuroprotective agent due to its ability to block NMDA receptor channels. This mechanism is similar to that observed in other adamantane derivatives, which have shown efficacy in preventing neuronal damage associated with conditions such as cerebral ischemia and neurodegenerative diseases .

Target Interaction

The compound demonstrates significant binding affinity for the NMDA receptor, a critical component in excitatory neurotransmission and synaptic plasticity. By inhibiting this receptor, this compound may mitigate excitotoxicity—a process linked to neuronal injury during ischemic events .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties in models of cerebral ischemia. In animal studies, administration of this compound resulted in a statistically significant reduction in neuronal damage in the CA1 region of the hippocampus following ischemic events . The protective effect was dose-dependent, with higher doses yielding greater neuroprotection.

Anticonvulsant Properties

In addition to its neuroprotective effects, studies have shown that this compound possesses anticonvulsant activity. In experiments involving electrically induced convulsions in mice, the compound demonstrated a capacity to reduce seizure incidence and severity . This suggests potential applications in treating epilepsy and other seizure disorders.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other adamantane derivatives:

CompoundStructure FeaturesBiological Activity
This compound Bromine atom + ethyl groupNeuroprotective, anticonvulsant
1-Amino-3-methyladamantane Amino group at position 1NMDA receptor antagonist
1-Bromo-3,5-dimethyladamantane Two methyl groups + bromineAntiviral activity against orthopoxviruses

The presence of different functional groups significantly influences the biological activities of these compounds. For instance, while both this compound and 1-Amino-3-methyladamantane interact with NMDA receptors, their effects vary based on their specific structures.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Cerebral Ischemia Study : In a controlled experiment involving rats subjected to induced ischemia, administration of 20 mg/kg of this compound resulted in a marked reduction in neuronal damage compared to controls (p < 0.01)【2】.
  • Anticonvulsant Efficacy : In another study assessing anticonvulsant properties, various doses (5 mg/kg to 50 mg/kg) were tested on mice. The results indicated that higher doses significantly reduced seizure activity【2】.

Properties

IUPAC Name

1-bromo-3-ethyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19Br/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUCNKWMKRZRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)(C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370802
Record name 1-bromo-3-ethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878-61-5
Record name 1-bromo-3-ethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Bromo-3-ethyladamantane was prepared from 1-ethyladamantane (K. Gerzon et al, J. Med. Chem., 6, 760, 1963) by stirring 0.944 grams (5.76 mmol) of 1-ethyladamantane with 10 ml of liquid bromine for 4 hours, over which time the temperature was increased to reflux. The heat was removed and after cooling, a 40 ml portion of carbon tetrachloride was added. The mixture was poured into 120 ml of ice water and enough solid sodium sulfite was added with stirring to destroy the excess bromine. The layers were separated and the aqueous phase was extracted with three portions of carbon tetrachloride. The combined extracts were washed with water, then 5% aqueous sodium bicarbonate solution, then dried over magnesium sulfate (anhydrous). Evaporation of solvent yielded a yellow liquid which was distilled to afford 1.263 grams (90.3%) of 1-bromo-3-ethyladamantane, bp 114°-115° C. (3.5 mm).
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Synthesis routes and methods II

Procedure details

Mix 0.034 mol of ethyl adamantane with a ten times excess of bromine (0.33 mol). Heat slowly and stir under reflux for 4 hrs. Then allow to cool and pour onto ice water. Decompose the excess bromine with sodium sulfite until discoloration of the aqueous solution. Subsequently extract with ether, wash the combined organic phases with sodium bicarbonate solution, dry with magnesium sulfate, filter and evaporate to dryness under vacuum. Recrystallize the residue from methanol. (Yield: 83%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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